Megaphone

Description

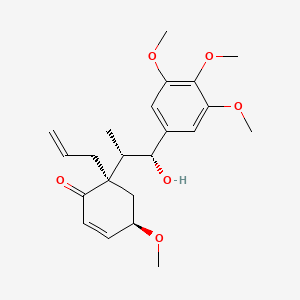

Structure

3D Structure

Properties

CAS No. |

64332-37-2 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one |

InChI |

InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1 |

InChI Key |

JCRROBQLLRCCAV-SQKDIAQBSA-N |

SMILES |

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C(=C1)OC)OC)OC)O)[C@]2(C[C@H](C=CC2=O)OC)CC=C |

Canonical SMILES |

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |

Other CAS No. |

64332-37-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Megaphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megaphone is a naturally occurring neolignan first isolated from the Amazonian plant Aniba megaphylla. Initial studies in the 1970s identified its cytotoxic properties, particularly against human nasopharyngeal carcinoma cells. For decades, research on its biological activity was dormant. However, recent computational studies have revived interest in this compound, proposing a mechanism of action centered on the inhibition of key oncogenic signaling pathways. This document provides a comprehensive overview of the known experimental data and the current computationally-derived hypotheses regarding this compound's mechanism of action, intended for a scientific audience in drug discovery and development.

Introduction

This compound (C₂₂H₃₀O₆) is a cytotoxic neolignan isolated from the ethanolic extract of Aniba megaphylla[1]. An early study demonstrated that an alcoholic extract of the plant inhibited the in vitro growth of cells derived from human carcinoma of the nasopharynx (KB cell line)[1]. The active components, including this compound, were isolated and structurally characterized in 1978[1]. Despite this initial discovery, the specific molecular mechanism of this compound's cytotoxicity remained uninvestigated for over four decades. A 2023 study by Milanović et al. employed molecular docking simulations to propose a potential mechanism, suggesting that this compound may act as an inhibitor of several crucial growth factor receptors implicated in cancer progression[2][3][4]. This guide synthesizes the foundational experimental work with these recent computational insights.

Cytotoxicity Data

The only available experimental cytotoxicity data for this compound comes from the original 1978 study by Kupchan et al. The compound demonstrated significant cytotoxic activity against KB (human carcinoma of the nasopharynx) cells in vitro.

| Compound | Cell Line | Cytotoxicity (ED₅₀) | Source |

| This compound | KB | 2.8 µg/mL | Kupchan et al., 1978[1] |

ED₅₀: Effective dose for 50% inhibition of cell growth.

**3. Proposed Mechanism of Action (Computational) **

Recent in silico studies have provided the first mechanistic hypotheses for this compound's cytotoxic activity. Molecular docking simulations suggest that this compound has the potential to inhibit multiple key proteins involved in cancer cell signaling, with a particularly strong predicted affinity for the Epidermal Growth Factor Receptor (EGFR)[2].

Inhibition of Growth Factor Receptors

Molecular docking simulations were performed to evaluate the binding affinity of this compound to the active sites of EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1 (CD1). The results, summarized below, predict favorable binding interactions, suggesting that this compound may exert its anticancer effects by disrupting these signaling pathways[2].

| Target Receptor | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Source |

| EGFR | -7.59 | 2.73 | Milanović et al., 2023[2] |

| VEGFR | -7.54 | 2.96 | Milanović et al., 2023[2] |

| FGFR | -6.86 | 9.32 | Milanović et al., 2023[2] |

| CD1 | -7.01 | 7.26 | Milanović et al., 2023[2] |

The data indicates the strongest inhibitory potential against EGFR[2]. By blocking the binding site on the extracellular domain of EGFR, this compound could interrupt the signaling cascade that leads to tumor cell growth and proliferation, representing a plausible mechanism for its observed cytotoxicity against nasopharyngeal carcinoma cells[2].

Predicted Signaling Pathway Inhibition

The inhibition of EGFR, VEGFR, and FGFR by this compound would disrupt downstream signaling pathways crucial for cancer cell survival, proliferation, angiogenesis, and metastasis. The diagram below illustrates the proposed points of inhibition by this compound within these key cellular signaling cascades.

References

A Technical Whitepaper for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Cellular Signaling Role of Megaphone

Introduction

This compound is a naturally occurring neolignan first isolated in 1978 from the South American plant Aniba megaphylla.[1][2] Initial studies revealed its cytotoxic properties, with an alcoholic extract of the plant's root showing in vitro inhibitory activity against cells derived from human carcinoma of the nasopharynx.[1][2][3] Despite this early promise, this compound remained largely unstudied for decades, and its mechanism of action was unknown.[1][3]

Recent computational studies have provided the first insights into the potential role of this compound in cellular signaling pathways. This guide synthesizes the available data, focusing on its proposed mechanism of action, quantitative binding metrics, and the experimental protocols used to determine them. The information presented is primarily derived from in silico molecular docking simulations, which suggest that this compound may exert its anticancer effects by inhibiting key growth factor receptors and cell cycle regulators.[1][3]

Data Presentation: In Silico Bioactivity

The primary quantitative data available for this compound's interaction with signaling proteins comes from a 2023 molecular docking study.[1] The study calculated the thermodynamic parameters of this compound binding to the active sites of four key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1 (CD1).

The results, summarized below, indicate that this compound has the highest binding affinity and inhibitory potential for EGFR.[1]

| Target Protein | Binding Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (µM) |

| EGFR | -7.59 | 2.73 |

| VEGF | -7.54 | 2.96 |

| FGFR | -6.86 | 9.32 |

| Cyclin D1 | -7.01 | 7.26 |

| Data sourced from a molecular docking simulation study.[1] Lower ΔGbind and Ki values suggest stronger binding and higher inhibitory potential. |

Proposed Mechanism of Action and Signaling Pathways

Based on the computational analysis, this compound is hypothesized to function as an inhibitor of receptor tyrosine kinases (EGFR, VEGFR, FGFR) and the cell cycle protein Cyclin D1. By binding to these targets, this compound could disrupt the downstream signaling cascades that promote tumor cell proliferation, survival, angiogenesis, and metastasis.

Inhibition of the EGFR Signaling Pathway

The molecular docking results identified EGFR as the most likely primary target of this compound.[1] EGFR is a critical receptor that, upon activation by ligands like EGF, initiates a cascade of intracellular signals, primarily through the MAPK and PI3K/Akt pathways, leading to cell growth and proliferation.[4] By blocking the ligand-binding site, this compound could prevent receptor activation and subsequent downstream signaling, thereby inhibiting tumor growth.[1]

References

Megaphone: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megaphone, a neolignan first isolated in 1978 from the South American tree Aniba megaphylla, has demonstrated significant cytotoxic activity against human carcinoma cells. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound and its related compounds, this compound acetate and megaphyllone acetate. Detailed experimental protocols for its isolation and total synthesis are presented, alongside a summary of its known biological activities and proposed mechanism of action. This whitepaper aims to serve as a core resource for researchers in oncology, natural product chemistry, and drug development.

Discovery and Initial Characterization

This compound was first identified as part of a systematic search for tumor inhibitors from plant sources. An alcoholic extract of the root of Aniba megaphylla Mez. (Lauraceae) showed significant inhibitory activity against cells derived from human carcinoma of the nasopharynx (KB).[1] Bioassay-guided fractionation of this active extract led to the isolation of three novel cytotoxic neolignans: this compound, this compound acetate, and megaphyllone acetate.[1]

The structure of this compound was elucidated through a combination of spectral data and single-crystal X-ray crystallographic analysis.[1] It was characterized as a neolignan, a class of natural products formed by the oxidative coupling of two phenylpropanoid units.

Table 1: Physicochemical Properties of this compound and its Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₂₂H₃₀O₆ | 390.48 | Crystalline solid |

| This compound Acetate | C₂₄H₃₂O₇ | 432.51 | Oily liquid |

| Megaphyllone Acetate | C₂₃H₂₈O₇ | 416.47 | Oily liquid |

Biological Activity

Cytotoxicity

The initial discovery of this compound was driven by its cytotoxic effects against the KB human nasopharynx cancer cell line.[1] Subsequent studies have focused on elucidating the mechanism behind this activity. While the original publication by Kupchan et al. established the cytotoxicity, specific ED₅₀ values were not provided in the initial report.

Table 2: Cytotoxic Activity of this compound and its Analogs

| Compound | Cell Line | Activity | Reference |

| This compound | Human Carcinoma of the Nasopharynx (KB) | Active (ED₅₀ not reported) | [1] |

| This compound Acetate | Human Carcinoma of the Nasopharynx (KB) | Active | [1] |

| Megaphyllone Acetate | Human Carcinoma of the Nasopharynx (KB) | Active | [1] |

Proposed Mechanism of Action: Inhibition of Cancer Growth Factor Receptors

Recent computational studies have suggested a potential mechanism for this compound's anticancer activity. Molecular docking simulations indicate that this compound may act as an inhibitor of several key growth factor receptors implicated in nasopharyngeal carcinoma, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Cyclin D1 (CD1)

By binding to these receptors, this compound could disrupt the signaling pathways that promote tumor growth and proliferation.

Caption: Proposed inhibitory action of this compound on key cancer-related signaling pathways.

Experimental Protocols

Isolation of this compound from Aniba megaphylla

The following protocol is based on the methods described by Kupchan et al. (1978).

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound from its natural source.

Detailed Procedure:

-

Extraction: The ground root of Aniba megaphylla is exhaustively extracted with ethanol. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning (Kupchan Method): The concentrated ethanol extract is partitioned between chloroform and water. The chloroform-soluble fraction, which contains the cytotoxic compounds, is further fractionated.

-

Chromatography: The active chloroform fraction is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol is used to separate the components.

-

Isolation and Purification: Fractions are monitored for cytotoxic activity. The active fractions containing this compound are combined and further purified by preparative thin-layer chromatography or crystallization from a suitable solvent system (e.g., chloroform-ether) to yield pure this compound. This compound acetate and megaphyllone acetate are also isolated from other active fractions.

Total Synthesis of (±)-Megaphone

Several total syntheses of racemic this compound have been reported. The following is a generalized workflow representing a common synthetic strategy.

Workflow for the Total Synthesis of (±)-Megaphone

Caption: A generalized retrosynthetic analysis for the total synthesis of (±)-Megaphone.

Note: The specific reagents and reaction conditions for total synthesis are highly detailed and can be found in the primary literature from research groups such as those of Zoretic and Tomioka. These syntheses often involve multiple steps and utilize various named reactions in organic chemistry.

Future Directions

The potent cytotoxic activity of this compound and its derivatives warrants further investigation. Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to identify key structural features responsible for its cytotoxicity and to optimize its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound in animal models to evaluate its suitability as a drug candidate.

-

Enantioselective Synthesis: Developing efficient enantioselective syntheses of the naturally occurring (-)-megaphone to enable the study of the biological activities of the individual enantiomers.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against human cancer cells. Its unique neolignan structure and potential mechanism of action as a growth factor receptor inhibitor make it an attractive lead compound for the development of novel anticancer agents. This technical whitepaper provides a foundational overview to stimulate and support further research and development efforts in this area.

References

In-Vitro Anticancer Potential of Megaphone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in-vitro studies of the Megaphone compound, a neolignan isolated from Aniba megaphylla. This compound has demonstrated notable cytotoxic properties, positioning it as a compound of interest for further investigation in oncology. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the proposed signaling pathway, providing a foundational resource for researchers in drug discovery and development.

Data Presentation: In-Silico Molecular Docking Analysis

Table 1: Molecular Docking Parameters of this compound with Cancer-Related Protein Targets

| Target Protein | PDB Code | Binding Free Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.59 | 2.73 |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | 4ASD | -7.54 | 2.96 |

| Fibroblast Growth Factor Receptor (FGFR) | 4V05 | -6.86 | 9.32 |

| Cyclin D1 (CD1) | 2W96 | -7.01 | 7.26 |

Data sourced from a molecular docking study by Milanović et al.[1]

The results indicate that this compound exhibits the strongest binding affinity towards the Epidermal Growth Factor Receptor (EGFR), suggesting that its anticancer activity may be mediated through the inhibition of the EGFR signaling pathway.[1]

Experimental Protocols

Molecular Docking Simulation of this compound

This protocol outlines the in-silico methodology used to predict the binding affinity of this compound to various cancer-related protein targets.[1]

Objective: To determine the potential binding mode, binding affinity, and inhibition constant of this compound with EGFR, VEGFR, FGFR, and CD1.

Materials and Software:

-

Software: AutoDock 4.2, Gaussian 16

-

3D Protein Structures: Retrieved from the RCSB Protein Data Bank (PDB codes: 1M17 for EGFR, 4ASD for VEGF, 4V05 for FGFR, and 2W96 for CD1).[1]

-

Ligand Structure: 3D structure of this compound ((1′R,5′R,7R,8S)-7-Hydroxy-3,4,5,5′-methoxy-5′,6′-dihydro-2′H- 8,1′-neolign-8′-en-2′-one).[1]

Procedure:

-

Protein Preparation:

-

Load the PDB file of the target receptor into a molecular modeling software.

-

Remove all non-protein components, including water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Define the grid box for docking calculations, centering it on the active site of the receptor.

-

-

Ligand Preparation:

-

Optimize the 3D structure of the this compound compound using quantum chemical calculations (e.g., with Gaussian 16 at the B3LYP/6-31G(d,p) level of theory).

-

Assign Gasteiger charges to the ligand.

-

-

Molecular Docking:

-

Perform the docking simulation using AutoDock 4.2.

-

Utilize a genetic algorithm (e.g., Lamarckian Genetic Algorithm) for the conformational search of the ligand within the receptor's active site.

-

Set the number of docking runs to a sufficient number (e.g., 100) to ensure adequate sampling of the conformational space.

-

-

Analysis of Results:

-

Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

-

Analyze the binding energy (ΔGbind) and inhibition constant (Ki) for the most favorable docking pose.

-

Visualize the protein-ligand interactions to identify key binding residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions).

-

Representative In-Vitro Cytotoxicity Assay: MTT Assay

The following is a representative protocol for determining the cytotoxic effects of a compound like this compound on a cancer cell line, such as the human nasopharyngeal carcinoma (KB) cells, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the concentration of the this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., KB cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualization of Proposed Signaling Pathway and Experimental Workflow

The in-silico data strongly suggests that this compound's cytotoxic effects may be mediated through the inhibition of the EGFR signaling pathway. The following diagrams illustrate this proposed mechanism and the general workflow for its investigation.

References

Unveiling the Molecular Targets of Megaphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megaphone, a neolignan compound isolated from Aniba megaphylla, has demonstrated notable in vitro inhibitory activity against human nasopharyngeal carcinoma cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets, focusing on in silico data and outlining the experimental methodologies required for target validation and characterization. The primary putative targets identified through molecular docking studies are key regulators of cell proliferation and angiogenesis: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1.[1] This document serves as a resource for researchers investigating the therapeutic potential of this compound, offering a foundation for further preclinical development.

Identified Biological Targets of this compound

Computational studies have been pivotal in elucidating the potential molecular targets of the this compound compound. A significant molecular docking study investigated the interaction of this compound with several proteins known to be critical in the growth and proliferation of cancer cells.[1] The results of this in silico analysis suggest that this compound may exert its cytotoxic effects by inhibiting the activity of EGFR, VEGFR, FGFR, and Cyclin D1.[1]

Quantitative Data from Molecular Docking

The following table summarizes the computationally derived binding affinities of this compound for its putative biological targets. These values were obtained through molecular docking simulations and provide a theoretical basis for the compound's inhibitory potential.[1] It is important to note that these are predicted values and await experimental validation.

| Target Protein | Ligand | Binding Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (µM) |

| EGFR | This compound | -9.12 | 0.12 |

| VEGFR | This compound | -8.75 | 0.26 |

| FGFR | This compound | -8.53 | 0.41 |

| Cyclin D1 | This compound | -7.52 | 2.54 |

Data sourced from Milanović et al., "Investigating the potential inhibitory effect of the this compound (molecule) on nasopharyngeal cancer growth factor receptors".[1]

The data indicates that this compound has the strongest theoretical binding affinity for the Epidermal Growth Factor Receptor (EGFR), suggesting this may be its primary mechanism of action.[1]

Signaling Pathways of Putative Targets

Understanding the signaling pathways associated with this compound's putative targets is crucial for predicting its downstream cellular effects. Inhibition of these pathways is a cornerstone of modern cancer therapy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as EGF, initiates a cascade of intracellular signals. These signals primarily propagate through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver of tumor growth.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFR activates several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival, as well as increasing vascular permeability.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, migration, and angiogenesis.

Cyclin D1 in Cell Cycle Regulation

Cyclin D1 is a key regulatory protein that controls the progression of the cell cycle through the G1 phase. It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the transition into the S phase (DNA synthesis).

Experimental Protocols for Target Identification and Validation

While in silico studies provide strong hypotheses, experimental validation is essential to confirm the biological targets of this compound and to quantify its activity. The following sections detail generalized protocols for assays that are industry-standard for this purpose.

Molecular Docking (In Silico)

This protocol is based on the methodology used to identify the putative targets of this compound.[1]

References

Megaphone Compound: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megaphone, a neolignan compound isolated from the plant Aniba megaphylla, has emerged as a molecule of interest in oncological research.[1][2][3] Initial investigations, primarily through computational modeling, suggest a potential therapeutic application in the context of nasopharyngeal carcinoma.[1][4] This document provides a comprehensive overview of the current, albeit preliminary, understanding of the this compound compound, its proposed mechanism of action, and the foundational data supporting its potential as a therapeutic agent. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

This compound ((1′R,5′R,7R,8S)-7-Hydroxy-3,4,5,5′-methoxy-5′,6′-dihydro-2′H- 8,1′-neolign-8′-en-2′-one) is a natural product derived from the ground root of Aniba megaphylla.[1] Historically, alcoholic extracts of this plant demonstrated in vitro inhibitory effects on the growth of cells from human nasopharyngeal carcinoma.[1][2] Subsequent isolation and characterization identified this compound as a key active component.[1][2] This whitepaper will delve into the existing data on this compound, with a focus on its potential as an inhibitor of critical signaling pathways implicated in cancer progression.

Proposed Mechanism of Action: Inhibition of Growth Factor Receptors

The primary hypothesis for this compound's therapeutic potential centers on its ability to inhibit key proteins involved in cell signaling and growth regulation, particularly in the context of nasopharyngeal cancer.[1][4] A molecular docking study investigated the inhibitory potential of this compound against several critical cancer cell growth factor receptors: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1 (CD1).[1]

The computational analysis suggests that this compound can bind to the extracellular domains of these receptors, potentially blocking their activation and downstream signaling cascades that promote tumor growth.[1] The study indicated that this compound exhibits the strongest inhibitory action against the EGFR receptor.[1] The binding is stabilized by hydrophobic interactions, such as π-sigma, π-alkyl, and alkyl contacts, between this compound and amino acid residues of the receptors.[1]

Signaling Pathway Diagram

References

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strigolactone Signaling

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. Initially identified as signaling molecules in the rhizosphere that stimulate the germination of parasitic weeds and promote symbiotic relationships with mycorrhizal fungi, SLs are now recognized as key regulators of shoot branching, root architecture, and responses to environmental stresses. The perception and transduction of the SL signal involve a sophisticated pathway centered around a core set of proteins that ultimately leads to changes in gene expression. This guide provides an in-depth review of the chemical structures of molecules involved in this pathway, a quantitative analysis of their interactions, and detailed protocols for key experiments used to elucidate their functions.

Chemical Structures of Key Strigolactones

Strigolactones are terpenoid lactones characterized by a conserved four-ring structure, consisting of a tricyclic lactone (the ABC rings) linked via an enol ether bridge to a butenolide moiety (the D-ring). Variations in the ABC-ring structure give rise to a diversity of natural SLs.

Natural Strigolactones:

-

Strigol: One of the first identified strigolactones, it features a β-oriented C-ring.

-

Orobanchol: Another common strigolactone, distinguished by its α-oriented C-ring.

Synthetic Strigolactone Analogs:

-

GR24: A widely used synthetic analog that exists as a racemic mixture. It is highly active in various plant species and is a valuable tool for studying the SL signaling pathway.

| Molecule | Type | Key Structural Feature |

| Strigol | Natural | β-oriented C-ring |

| Orobanchol | Natural | α-oriented C-ring |

| GR24 | Synthetic | Racemic mixture, highly active analog |

Core Components of the Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal are mediated by a core complex of three proteins: DWARF14 (D14), MORE AXILLARY GROWTH 2 (MAX2), and SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins.

-

DWARF14 (D14): An α/β-hydrolase that functions as the strigolactone receptor. D14 binds to and hydrolyzes SLs, a process that induces a conformational change in the receptor, allowing it to interact with MAX2.[1]

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][3] Upon interaction with the SL-bound D14, the SCFMAX2 complex is activated.

-

SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins: A family of transcriptional co-repressors that are the primary targets of the SL signaling pathway. In the absence of SLs, SMXL proteins repress the expression of downstream genes. The SL-induced activation of the SCFMAX2 complex leads to the ubiquitination and subsequent degradation of SMXL proteins by the 26S proteasome, thereby de-repressing the expression of SL-responsive genes.[4]

Quantitative Analysis of Molecular Interactions

The interactions between the components of the strigolactone signaling pathway have been quantified to understand the dynamics of signal perception and transduction. The binding affinity of the receptor D14 for its ligand is a key parameter.

| Interacting Molecules | Dissociation Constant (Kd) | Method | Notes |

| Arabidopsis thaliana D14 and (±)-GR24 | 0.99 µM | Not specified | (±)-GR24 is a synthetic strigolactone analog.[5] |

| Arabidopsis thaliana D14 and Zaxinone | 1.8 µM | Not specified | Zaxinone is another signaling molecule that interacts with the SL receptor.[5] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol describes the co-immunoprecipitation of D14 and MAX2 from plant tissues to demonstrate their interaction in vivo.

Materials:

-

Plant tissue expressing tagged versions of D14 and MAX2 (e.g., GFP-D14 and FLAG-MAX2)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, protease inhibitor cocktail

-

Antibody against one of the tags (e.g., anti-GFP)

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with 300 mM NaCl

-

Elution Buffer: 2x Laemmli sample buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (against both tags)

Procedure:

-

Protein Extraction:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Resuspend the powder in ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the extract.

-

Incubate a defined amount of total protein with the primary antibody (e.g., anti-GFP) for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the sample for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Pellet the beads and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the membrane with antibodies against both tagged proteins (e.g., anti-GFP and anti-FLAG) to confirm the co-precipitation of the interacting partner.

-

In Vitro Ubiquitination Assay for SMXL Proteins

This protocol details an in vitro assay to demonstrate the ubiquitination of an SMXL protein by the SCFMAX2 E3 ligase complex in a strigolactone-dependent manner.

Materials:

-

Recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, SCFMAX2 complex (containing MAX2), D14, and the SMXL substrate protein.

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM DTT.

-

Strigolactone analog (e.g., GR24).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the SMXL protein.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the Ubiquitination Reaction Buffer:

-

E1 enzyme

-

E2 enzyme

-

Ubiquitin

-

SCFMAX2 complex

-

D14

-

SMXL substrate protein

-

-

Prepare parallel reactions with and without the addition of GR24.

-

Include negative controls, such as reactions lacking E1, E2, or the SCFMAX2 complex.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for 1-2 hours.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an antibody specific for the SMXL protein.

-

A high-molecular-weight smear or ladder of bands in the presence of GR24 indicates polyubiquitination of the SMXL protein.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the strigolactone signaling pathway and the workflows for the experimental protocols described above.

Caption: The strigolactone signaling pathway.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for In Vitro Ubiquitination Assay.

References

Unraveling the Pharmacokinetics of Megaphone: A Technical Overview

An in-depth guide for researchers and drug development professionals on the pharmacokinetic profile of the cytotoxic neolignan, Megaphone.

The compound known as this compound, a cytotoxic neolignan, has been identified as a substance with potential inhibitory effects on cancer cell growth.[1] This technical guide provides a comprehensive overview of the available information regarding its physical and chemical properties, as well as its mechanism of action, with a focus on data relevant to pharmacokinetic studies.

Physicochemical Properties of this compound

This compound is a crystalline solid with the empirical formula C22H30O6 and a molar mass of 390.48 g/mol .[2] It was originally isolated from Aniba megaphylla, a flowering plant in the laurel family.[2] Millimeter-sized crystals of this compound can be grown from an ether-chloroform solution and exhibit a monoclinic symmetry.

| Property | Value | Reference |

| Molecular Formula | C22H30O6 | |

| Molar Mass | 390.48 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 152 ºC | [2] |

| CAS Registry Number | 64332-37-2 | [2] |

Mechanism of Action and Signaling Pathways

Research indicates that this compound's potential anticancer activity stems from its ability to inhibit the growth of human nasopharyngeal carcinoma cells in vitro.[1][3] The primary mechanism appears to be the interruption of signaling pathways crucial for tumor growth by blocking the binding sites of various growth factor receptors.[1]

A study investigating this compound's effect on nasopharyngeal cancer growth factor receptors revealed its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor Receptor (FGFR).[1][3] By blocking the EGFR binding site on the extracellular domain of the receptor, this compound can prevent the growth of tumors that express EGFR.[1]

To elucidate the interactions between this compound and the growth factor receptors, molecular docking simulations were performed. The following protocol outlines the methodology used in these simulations:

-

Software: AutoDock 4.2 program package was utilized for the molecular docking simulations.[1]

-

Receptor Structures: The three-dimensional crystal structures of the target receptors were obtained from the RCSB Protein Data Bank with the following PDB codes: EGFR (1M17), VEGF (4ASD), and FGFR (4V05).[1]

-

Ligand Structure Optimization: Prior to the docking simulations, the structure of the this compound compound was optimized using Gaussian 16 at the B3LYP-D3J/6-311++G(d,p) level of theory.[1]

-

Receptor Preparation: Non-protein components, such as co-crystallized water molecules, were removed from the receptor structures. Any missing amino acid residues were added.[1]

-

Active Site Definition: The active sites for docking were defined based on the co-crystallized ligands in the crystal structures: erlotinib for EGFR, sorafenib for VEGFR, and AZD4547 for FGFR.[1]

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the EGFR signaling pathway.

References

Investigating the Protein Binding Affinity of Imatinib: A Technical Guide

Disclaimer: The topic "Megaphone" did not yield scientifically relevant results for a protein or small molecule. This guide will instead focus on Imatinib (Gleevec®) , a well-characterized tyrosine kinase inhibitor, to fulfill the detailed requirements of the request. Imatinib serves as an excellent model for discussing protein binding affinity due to the extensive publicly available data on its interactions with various protein targets.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the protein binding affinity of Imatinib, a targeted cancer therapeutic. It includes quantitative binding data, detailed experimental protocols for key affinity assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Imatinib

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific and potent inhibitor of several protein tyrosine kinases.[1][2] It was the first drug in its class to receive clinical approval for the treatment of chronic myelogenous leukemia (CML), where it targets the Bcr-Abl fusion protein.[3][4] The Bcr-Abl oncoprotein, a result of the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and survival.[5][6]

Imatinib's mechanism of action involves competitively binding to the ATP-binding pocket of the kinase domain of its target proteins.[7][8] By occupying this site, Imatinib stabilizes the inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6][8] This blockade of signal transduction leads to the inhibition of proliferation and induction of apoptosis in cancer cells driven by these kinases.[5] Beyond Bcr-Abl, Imatinib is also a potent inhibitor of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GISTs), and the platelet-derived growth factor receptor (PDGFR).[7][9]

Quantitative Binding Affinity Data

The binding affinity of Imatinib for its target kinases has been extensively quantified using various biochemical and biophysical assays. The data, typically presented as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), or Kₔ (dissociation constant), demonstrates its high potency and multi-target profile.

| Target Kinase | Assay Type | Parameter | Value | Reference(s) |

| Bcr-Abl | Kinase Autophosphorylation | IC₅₀ | 25 nM | [6][10] |

| v-Abl | Kinase Assay | IC₅₀ | 38 nM | [10] |

| c-Abl | Kinase Assay | IC₅₀ | 25 nM | [10] |

| c-KIT | Kinase Assay | IC₅₀ | 100 nM | [10] |

| PDGFR | Kinase Assay | IC₅₀ | 50 nM | [10] |

| Abl Kinase Domain | Binding Assay | Kₔ | ~10 nM | [6][11] |

Note: IC₅₀ and Kₔ values can vary between studies depending on the specific assay conditions, constructs, and cell lines used.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of protein-ligand interactions. The following sections describe common protocols used to characterize the binding affinity of Imatinib.

In Vitro Tyrosine Kinase Inhibition Assay

This biochemical assay measures the direct ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC₅₀ value of Imatinib for a target kinase (e.g., Abl, c-KIT).

Materials:

-

Recombinant human kinase (e.g., Abl, c-KIT)

-

Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)[9]

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)[9]

-

[γ-³³P]-ATP or unlabeled ATP for non-radioactive detection methods

-

Imatinib serial dilutions (in DMSO)

-

Stop solution (e.g., phosphoric acid)

-

Filter membrane and scintillation counter (for radioactive assays) or appropriate plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Imatinib in DMSO, followed by a further dilution in kinase buffer. Prepare the kinase and substrate to their final working concentrations in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, Imatinib dilution (or DMSO for control), and substrate.

-

Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]-ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-20 minutes) to allow for substrate phosphorylation.[9]

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.[9]

-

Data Analysis: Calculate the percentage of inhibition for each Imatinib concentration relative to the control. Plot the percent inhibition against the logarithm of Imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12]

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and dissociation constant (Kₔ) for the Imatinib-kinase interaction.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified recombinant kinase domain (ligand)

-

Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Imatinib serial dilutions (analyte)

Procedure:

-

Sensor Chip Preparation: Immobilize the purified kinase domain onto the sensor chip surface using a standard chemistry, such as amine coupling.[12]

-

System Priming: Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

-

Binding Measurement (Association): Inject a series of Imatinib concentrations over the immobilized kinase surface at a constant flow rate. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time, which corresponds to the binding of Imatinib.[12]

-

Dissociation: After the association phase, switch back to flowing only the running buffer over the surface. Monitor the decrease in the SPR signal as Imatinib dissociates from the kinase.

-

Regeneration (Optional): If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kₐ, kₔ, and the affinity constant Kₔ (Kₔ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] It provides a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding stoichiometry (n), binding constant (Kₐ), and changes in enthalpy (ΔH) and entropy (ΔS) for the Imatinib-kinase interaction.

Materials:

-

ITC instrument

-

Purified protein (kinase) in a precisely matched buffer

-

Imatinib in the same matched buffer

-

Degassing station

Procedure:

-

Sample Preparation: Dialyze the purified protein against the final buffer extensively. Dissolve the Imatinib powder in the final dialysate to ensure the buffers are perfectly matched.[13] Degas both solutions immediately before the experiment.

-

Instrument Setup: Load the protein solution into the sample cell and the Imatinib solution into the injection syringe. Allow the system to thermally equilibrate.

-

Titration: Perform a series of small, sequential injections of Imatinib (titrant) into the protein solution (titrand) while stirring.[13]

-

Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse that is integrated over time to yield the heat change for that injection.

-

Data Analysis: Plot the heat change per mole of injectant against the molar ratio of Imatinib to protein. Fit this binding isotherm to a suitable binding model (e.g., one set of sites) to determine n, Kₐ, and ΔH.[14] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Mandatory Visualizations

Signaling Pathway Inhibition by Imatinib

Caption: Imatinib inhibits Bcr-Abl, c-KIT, and PDGFR, blocking downstream pro-survival pathways.

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: A typical workflow for measuring binding kinetics using Surface Plasmon Resonance (SPR).

References

- 1. scispace.com [scispace.com]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tainstruments.com [tainstruments.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Megaphone Compound in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megaphone ((1′R,5′R,7R,8S)-7-Hydroxy-3,4,5,5′-methoxy-5′,6′-dihydro-2′H- 8,1′-neolign-8′-en-2′-one) is a cytotoxic neolignan derived from the plant Aniba megaphylla.[1][2] It has demonstrated potential as an anti-cancer agent, notably through the in vitro inhibition of human nasopharyngeal carcinoma cell growth.[1][3] The primary mechanism of action is believed to be the inhibition of growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor Receptor (FGFR).[1][3]

These application notes provide a recommended protocol for dissolving and utilizing the this compound compound in cell culture experiments, based on general laboratory procedures for hydrophobic compounds.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a template with example concentrations and incubation times. Researchers are strongly advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assays.

| Parameter | Recommended Range (Example) | Notes |

| Stock Solution Concentration | 10-50 mM in 100% DMSO | Prepare in a sterile, light-protected tube. Store at -20°C or -80°C for long-term stability. |

| Working Concentration | 1-100 µM | This should be optimized for each cell line and experiment. Perform a dose-response curve to determine the IC50. |

| Final DMSO Concentration in Media | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the final concentration in your culture medium is as low as possible. |

| Incubation Time | 24-72 hours | The optimal time will depend on the cell type and the specific endpoint being measured (e.g., proliferation, apoptosis). |

Experimental Protocols

Protocol for Dissolving this compound Compound

This compound is a crystalline solid that is likely insoluble in water.[4] Therefore, an organic solvent is required to prepare a stock solution for cell culture applications. Dimethyl sulfoxide (DMSO) is a common choice for such hydrophobic compounds.

Materials:

-

This compound compound (solid form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Complete cell culture medium, pre-warmed to 37°C

Procedure for Preparing a 10 mM Stock Solution:

-

Calculate the required mass of this compound: The molecular weight of this compound is approximately 390.48 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 390.48 g/mol = 0.0039048 g = 3.90 mg

-

-

Weigh the this compound: Carefully weigh out 3.90 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Preparing a Working Solution in Cell Culture Medium:

-

Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute in Culture Medium: Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

-

Example: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

-

Mix Thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

-

Treat Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

-

Control Group: Remember to include a vehicle control in your experiment, where cells are treated with the same final concentration of DMSO as the experimental groups, but without the this compound compound.

Visualization of Pathways and Workflows

Caption: Workflow for preparing this compound solutions for cell culture.

Caption: this compound's inhibitory action on key signaling pathways.

References

Application Notes and Protocols: Megaphone Compound in a Mouse Model of Nasopharyngeal Carcinoma

Disclaimer: Published research on the Megaphone compound is limited. As of late 2025, studies have primarily focused on its isolation, chemical synthesis, and in vitro or computational analysis of its cytotoxic properties.[1][2][3][4] There is currently no publicly available data from in vivo studies using mouse models.

Therefore, the following application notes and protocols are presented as a hypothetical, exemplary guide for researchers. The experimental design is based on established methodologies for testing novel anti-cancer compounds in a relevant disease model, informed by the existing computational data suggesting this compound's potential mechanism of action.

Introduction to this compound Compound

This compound ((1′R,5′R,7R,8S)-7-Hydroxy-3,4,5,5′-methoxy-5′,6′-dihydro-2′H-8,1′-neolign-8′-en-2′-one) is a cytotoxic neolignan originally isolated from the root of Aniba megaphylla, a flowering plant from the laurel family.[2][3] Early in vitro research in the 1970s demonstrated that an extract containing this compound inhibited the growth of cells derived from human nasopharyngeal carcinoma.[3][4]

More recent computational studies have explored its mechanism of action, suggesting that this compound may act as an inhibitor of key cancer growth factor receptors.[1][2] Molecular docking simulations indicate that this compound has a strong inhibitory potential against the Epidermal Growth Factor Receptor (EGFR), in addition to Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1 (CD1).[1][2] Its strongest predicted binding affinity is with EGFR, making this a primary target for investigation in pre-clinical models.[2]

Given its potential as an EGFR inhibitor, a logical first step for in vivo evaluation is a patient-derived xenograft (PDX) mouse model of nasopharyngeal carcinoma (NPC).

Proposed Signaling Pathway

The primary hypothesized mechanism of action for this compound is the inhibition of the EGFR signaling pathway. By binding to the EGFR, this compound is predicted to block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data from a preliminary dose-finding and efficacy study of this compound in an NPC PDX mouse model. This data is for illustrative purposes only.

Table 1: Hypothetical Dose-Finding Study Results

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Observations (21 days) |

|---|---|---|---|---|

| Vehicle Control | 0 | Intraperitoneal (IP) | Daily | No adverse effects noted. |

| This compound | 10 | IP | Daily | No adverse effects, no weight loss. |

| This compound | 25 | IP | Daily | No adverse effects, no weight loss. |

| This compound | 50 | IP | Daily | Minor (<5%) transient weight loss. |

| this compound | 100 | IP | Daily | Significant (>15%) weight loss, lethargy. |

Table 2: Hypothetical Efficacy Study Results (28 Days)

| Treatment Group | Dose (mg/kg, IP, Daily) | N | Avg. Initial Tumor Volume (mm³) | Avg. Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) |

|---|---|---|---|---|---|---|

| Vehicle Control | 0 | 8 | 152 | 1245 | 0% | +3.5% |

| This compound | 25 | 8 | 149 | 710 | 43% | +1.2% |

| this compound | 50 | 8 | 155 | 420 | 66% | -4.1% |

Experimental Protocols

This section details a hypothetical protocol for evaluating the efficacy of this compound in a nasopharyngeal carcinoma PDX mouse model.

Animal Model

-

Species: Mouse

-

Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

-

Justification: NSG mice are highly immunodeficient, which allows for robust engraftment of human patient-derived tumor tissue.

PDX Tumor Implantation

-

Obtain fresh, sterile tumor tissue from a consenting patient with nasopharyngeal carcinoma.

-

In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

-

Mechanically mince the tissue into 1-2 mm³ fragments.

-

Anesthetize an NSG mouse (e.g., using isoflurane).

-

Implant a single tumor fragment subcutaneously into the right flank of the mouse.

-

Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for the experimental study.

Drug Formulation and Administration

-

Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

This compound Formulation: Based on the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL), dissolve the this compound compound first in DMSO. Then, add PEG300, Tween 80, and finally saline, vortexing between each addition.

-

Administration: Administer the formulated this compound or vehicle control via intraperitoneal (IP) injection once daily.

Efficacy Study Workflow

-

Tumor Growth: Allow implanted tumors in the experimental cohort to reach an average volume of 150-200 mm³.

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound), with n=8-10 mice per group.

-

Measurements: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Treatment: Begin daily IP injections as per the randomized groups. Continue for 21-28 days.

-

Endpoint: The study endpoint may be a fixed duration (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

-

Tissue Collection: At the endpoint, euthanize mice according to IACUC guidelines. Excise tumors, measure their final weight, and preserve sections in formalin (for immunohistochemistry) and snap-freeze other sections in liquid nitrogen (for molecular analysis).

Conclusion and Future Directions

While the this compound compound presents an interesting profile based on computational and early in vitro data, rigorous preclinical evaluation is required. The hypothetical protocols provided here offer a standard framework for conducting initial in vivo toxicity and efficacy studies in a nasopharyngeal carcinoma PDX model. Future studies should aim to confirm the on-target activity of this compound by analyzing EGFR pathway modulation (e.g., p-ERK levels) in tumor tissues from treated animals. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols: Megaphone Compound for In-Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature reviews have not identified any published in-vivo studies for the megaphone compound. Therefore, specific dosage recommendations and established experimental protocols for animal models are not available at this time. The following application notes and protocols are provided as a general guide for initiating in-vivo research with a novel cytotoxic compound like this compound. It is imperative that researchers conduct thorough dose-finding studies, such as a Maximum Tolerated Dose (MTD) study, to determine a safe and effective dose range for the specific animal model and administration route chosen.

Introduction to this compound

This compound is a cytotoxic neolignan isolated from the plant Aniba megaphylla. In-vitro studies have demonstrated its potential as an anti-cancer agent. Research indicates that this compound may exert its cytotoxic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

In-Vitro Activity of this compound

While in-vivo data is lacking, in-vitro studies have provided foundational information on the bioactivity of this compound.

| Cell Line | Organism | Cancer Type | Observed Effect | Reference |

| KB | Human | Nasopharyngeal Carcinoma | Cytotoxic activity | [1] |

| Human Carcinoma Cells | Human | Not Specified | Inhibitory activity | [2] |

Proposed Signaling Pathway of this compound

Based on molecular docking simulations, this compound is hypothesized to inhibit several receptor tyrosine kinases that are crucial for cancer cell proliferation and survival.

Caption: Hypothesized signaling pathway of the this compound compound.

General Protocol for In-Vivo Evaluation of a Novel Cytotoxic Compound

This protocol provides a general framework for the initial in-vivo assessment of a compound like this compound.

Compound Formulation

-

Solubility Testing : Determine the solubility of the this compound compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, Tween 80).

-

Vehicle Selection : Choose a vehicle that dissolves the compound completely and is non-toxic to the animals at the required volume of administration. A common starting point for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline.

-

Preparation of Dosing Solution :

-

On the day of dosing, weigh the required amount of this compound compound.

-

Dissolve in the chosen vehicle. If using a co-solvent system, dissolve in the organic solvent first (e.g., DMSO) and then dilute with the aqueous component.

-

Ensure the final concentration of any potentially toxic vehicle components (e.g., DMSO) is within acceptable limits for the chosen administration route.

-

Vortex or sonicate to ensure a homogenous solution.

-

Visually inspect for any precipitation before administration.

-

Animal Model Selection

-

Xenograft Models : For anti-cancer studies, immunodeficient mice (e.g., nude, SCID, NSG) are commonly used. Human cancer cell lines that have shown sensitivity to this compound in-vitro can be implanted subcutaneously or orthotopically.

-

Syngeneic Models : If the compound's effect on the immune system is also of interest, immunocompetent mouse models with murine tumors can be used.

Administration Routes

The choice of administration route will depend on the compound's properties and the experimental goals.

-

Intraperitoneal (IP) Injection :

-

Procedure : Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen. Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs. Inject the dosing solution slowly.

-

Volume : Typically 100-200 µL for a 20-25g mouse.

-

-

Intravenous (IV) Injection :

-

Procedure : This route provides direct systemic exposure. The lateral tail vein is the most common site in mice. Proper restraint and often warming of the tail are necessary to dilate the vein. Use a 27-30 gauge needle.

-

Volume : Typically 100 µL for a 20-25g mouse.

-

-

Oral Gavage (PO) :

-

Procedure : Use a proper-sized, soft-tipped gavage needle. Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement in the stomach. Administer the solution slowly.

-

Volume : Typically 100-200 µL for a 20-25g mouse.

-

Experimental Workflow: From Formulation to Efficacy Study

References

Application Notes and Protocols for Western Blot Analysis of Megaphone Compound Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megaphone is a naturally occurring neolignan compound isolated from the plant Aniba megaphylla.[1] Preliminary studies have identified it as a cytotoxic agent with potential anticancer properties, particularly in nasopharyngeal carcinoma.[1] The primary mechanism of action of this compound is believed to be the inhibition of key signaling pathways that drive cancer cell proliferation and survival. Molecular docking studies have indicated that this compound has a strong inhibitory potential against several critical cell signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1.[1] The strongest inhibitory action has been predicted for EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[1]

Western blot analysis is a fundamental technique to elucidate the molecular effects of a compound by quantifying the expression levels of specific proteins. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound compound treatment on its putative target proteins and downstream signaling pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize hypothetical, yet representative, quantitative data from a Western blot analysis of a human nasopharyngeal carcinoma cell line (e.g., HONE-1) treated with this compound compound for 24 hours. Data is presented as the mean fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin).

Table 1: Effect of this compound on Receptor Tyrosine Kinase Phosphorylation

| Target Protein | This compound Concentration (µM) | Mean Fold Change (vs. Control) ± SD | P-value |

| p-EGFR (Tyr1068) | 1 | 0.62 ± 0.08 | <0.05 |

| 5 | 0.28 ± 0.05 | <0.01 | |

| 10 | 0.11 ± 0.03 | <0.001 | |

| Total EGFR | 1 | 0.98 ± 0.11 | >0.05 |

| 5 | 0.95 ± 0.09 | >0.05 | |

| 10 | 0.91 ± 0.12 | >0.05 | |

| p-FGFR (Tyr653/654) | 1 | 0.85 ± 0.10 | >0.05 |

| 5 | 0.55 ± 0.07 | <0.05 | |

| 10 | 0.32 ± 0.06 | <0.01 | |

| Total FGFR | 1 | 1.02 ± 0.13 | >0.05 |

| 5 | 0.97 ± 0.10 | >0.05 | |

| 10 | 0.94 ± 0.11 | >0.05 |

Table 2: Effect of this compound on Downstream Signaling and Cell Cycle Proteins

| Target Protein | This compound Concentration (µM) | Mean Fold Change (vs. Control) ± SD | P-value |

| p-Akt (Ser473) | 1 | 0.71 ± 0.09 | <0.05 |

| 5 | 0.39 ± 0.06 | <0.01 | |

| 10 | 0.18 ± 0.04 | <0.001 | |

| Total Akt | 1 | 0.99 ± 0.12 | >0.05 |

| 5 | 1.01 ± 0.10 | >0.05 | |

| 10 | 0.96 ± 0.13 | >0.05 | |

| p-ERK1/2 (Thr202/Tyr204) | 1 | 0.75 ± 0.08 | <0.05 |

| 5 | 0.42 ± 0.07 | <0.01 | |

| 10 | 0.21 ± 0.05 | <0.001 | |

| Total ERK1/2 | 1 | 1.03 ± 0.11 | >0.05 |

| 5 | 0.98 ± 0.09 | >0.05 | |

| 10 | 0.95 ± 0.12 | >0.05 | |

| Cyclin D1 | 1 | 0.68 ± 0.07 | <0.05 |

| 5 | 0.35 ± 0.05 | <0.01 | |

| 10 | 0.15 ± 0.04 | <0.001 | |

| VEGF | 1 | 0.81 ± 0.10 | >0.05 |

| 5 | 0.60 ± 0.08 | <0.05 | |

| 10 | 0.41 ± 0.06 | <0.01 |

Experimental Protocols

I. Cell Culture and Treatment with this compound Compound

-

Cell Line Selection: Choose a suitable cell line with known expression of the target proteins (e.g., nasopharyngeal carcinoma cell lines like HONE-1 or CNE-2).

-

Cell Seeding: Plate cells in 6-well plates or 100 mm dishes and culture until they reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound compound in an appropriate solvent (e.g., DMSO).

-

Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Replace the existing medium with the this compound-containing or vehicle control medium and incubate for the desired time period (e.g., 24 hours).

II. Protein Extraction

-

Cell Lysis:

-

Place the culture plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Clarification:

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

III. Western Blot Analysis

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

A wet or semi-dry transfer system can be used. Ensure complete contact between the gel and the membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-Cyclin D1, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin or GAPDH).

-

Mandatory Visualization

Caption: EGFR signaling pathway and the inhibitory point of this compound.

Caption: Experimental workflow for Western blot analysis.

References

Application Notes & Protocols for High-Throughput Screening Assays Utilizing Megaphone Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megaphone, a cytotoxic neolignan originally isolated from the plant Aniba megaphylla, has demonstrated potential as an anti-cancer agent.[1][2] Research has indicated that this compound inhibits the growth of human nasopharyngeal carcinoma cells.[1][2] Its mechanism of action involves the inhibition of key growth factor receptors, with a pronounced effect on the Epidermal Growth Factor Receptor (EGFR).[1] This makes this compound a valuable tool compound for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel modulators of the EGFR signaling pathway.

These application notes provide a framework for utilizing this compound in HTS campaigns, including a detailed protocol for a cell-based assay to identify new inhibitors of EGFR signaling.

Principle of the Assay

This protocol describes a cell-based high-throughput screening assay to identify potential inhibitors of the EGFR signaling pathway. The assay utilizes a reporter gene, such as luciferase, under the control of a promoter that is activated by downstream elements of the EGFR signaling cascade (e.g., a serum response element, SRE). In the presence of EGF, the pathway is activated, leading to reporter gene expression. Compounds that inhibit this pathway, such as this compound, will cause a decrease in the reporter signal. This assay is designed for a 384-well plate format, suitable for automated HTS.[3][4][5]

Data Presentation

The following table represents hypothetical data from a primary screen of a 10,000-compound library using the described assay. This compound is used as a positive control for inhibition.

| Parameter | Value | Notes |

| Total Compounds Screened | 10,000 | - |

| Screening Concentration | 10 µM | Final concentration in assay wells. |

| Positive Control (this compound) | 10 µM | Expected to show high inhibition. |

| Negative Control (DMSO) | 0.1% | Vehicle control, represents 0% inhibition. |

| Z'-factor | > 0.5 | A measure of assay quality and robustness.[4][6] |

| Signal-to-Background Ratio | > 5 | Indicates a sufficient dynamic range of the assay. |

| Primary Hit Rate | ~1% | Percentage of compounds showing >50% inhibition. |

| This compound Inhibition (%) | 95% ± 5% | Average inhibition observed for the positive control. |

Experimental Protocols

Cell Line and Reagents

-

Cell Line: A stable cell line expressing a serum response element (SRE)-luciferase reporter construct (e.g., A431-SRE-Luc). A431 cells are known to overexpress EGFR.

-

This compound Compound: Stock solution prepared in DMSO.